molecular formula C12H15N B015802 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine CAS No. 28289-54-5

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine

Cat. No.: B015802
CAS No.: 28289-54-5
M. Wt: 173.25 g/mol
InChI Key: PLRACCBDVIHHLZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine is transformed to 1-methyl-4-phenylpyridine (MPP+) via the enzyme monoamine oxidase B (MAOB), which causes oxidative stress . This transformation leads to the destruction of dopaminergic neurons in the substantia nigra pars compacta (SNc) . MPTP is a lipophilic compound and can therefore cross the blood–brain barrier .

Cellular Effects

This compound shows its effects by causing inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra . In dopaminergic neurons, MPTP blocks the mitochondrial complex I which leads to mitochondrial dysfunction .

Molecular Mechanism

Once inside the brain, this compound is metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes . MPP+ kills primarily dopamine-producing neurons in a part of the brain called the pars compacta of the substantia nigra . MPP+ interferes with complex I of the electron transport chain, a component of mitochondrial metabolism, which leads to cell death and causes the buildup of free radicals, toxic molecules that contribute further to cell destruction .

Temporal Effects in Laboratory Settings

The effects of this compound on memory and motor functions have been studied in more than one thousand animals mainly including rats and mice . The results showed that in addition to motor functions such as coordination, balance and locomotor activity, MPTP significantly affects various mnemonic processes including spatial memory, working memory, recognition memory, and associative memory .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been used to study disease models in various animals . While MPTP itself has no psychoactive effects, the compound may be accidentally produced during the manufacture of MPPP, a synthetic opioid drug with effects similar to those of morphine and pethidine (meperidine) .

Metabolic Pathways

This compound is transformed to MPP+ via monoamine oxidase B (MAOB), which causes oxidative stress . This transformation leads to the destruction of dopaminergic neurons in the substantia nigra pars compacta (SNc) .

Transport and Distribution

This compound itself is not toxic, but it is a lipophilic compound and can therefore cross the blood–brain barrier . Once inside the brain, MPTP is metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP+) .

Subcellular Localization

The subcellular localization of this compound is primarily in the brain, where it crosses the blood-brain barrier and is metabolized into MPP+ . This metabolite then causes the destruction of dopaminergic neurons in the substantia nigra pars compacta (SNc) .

Preparation Methods

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine can be synthesized through various methods. One common synthetic route involves the reaction of 4-phenyl-1,2,3,6-tetrahydropyridine with methyl iodide under basic conditions . The reaction typically requires a solvent such as dimethyl sulfoxide and a base like potassium carbonate. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Properties

IUPAC Name

1-methyl-4-phenyl-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H15N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-7H,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRACCBDVIHHLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
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DSSTOX Substance ID

DTXSID8040933
Record name 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
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Molecular Weight

173.25 g/mol
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Physical Description

Crystals; [HSDB]
Record name MPTP
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Boiling Point

85 to 90 °C @ 0.8 mm Hg
Record name 1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE
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Vapor Pressure

0.00945 [mmHg]
Record name MPTP
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Color/Form

Crystals from heptane

CAS No.

28289-54-5
Record name 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
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Record name 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
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Record name 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
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Record name 1,2,3,6-tetrahydro-1-methyl-4-phenylpyridine
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Record name 1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE
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Melting Point

40-42 °C
Record name 1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE
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Synthesis routes and methods

Procedure details

A solution of 1-methyl-4-phenyl-4-piperidinol (60.0 g, 0.314 moles, described in Example 1) in concentrated hydrochloric acid (180 ml, 2.16 moles) is heated with stirring at 100° C. for 4 hours. The resulting brown solution is evaporated to dryness and the buff residue is crystallized from isopropanol to give the title compound as the hydrochloride salt, mp 250°-252° C. (S. M. Elvain and J. C. Safranski, Jr., supra, reported mp 248°-250° C.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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